

An In-depth Technical Guide to Carbazomycin B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carbazomycin B**, a carbazole alkaloid with notable biological activities. The document covers its fundamental physicochemical properties, biological functions, and detailed experimental protocols for assessing its antibacterial mechanisms.

Core Molecular Data

Carbazomycin B is a nitrogen-containing heterocyclic antibiotic produced by several Streptomyces species.[1] Its core chemical and physical properties are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C15H15NO2	[1][2][3][4][5]
Molecular Weight	241.28 g/mol	[1][2]
IUPAC Name	3-methoxy-1,2-dimethyl-9H- carbazol-4-ol	[1][2]
CAS Number	75139-38-7	[1][2][4]
Solubility	Soluble in DMSO and Methanol	[3][4]
Purity	>95% by HPLC	[3]



Biological Activity and Mechanism of Action

Carbazomycin B exhibits a range of biological activities, making it a molecule of interest for further research and development. It is recognized as an inhibitor of 5-lipoxygenase and a scavenger of free radicals.[3] Its antimicrobial properties are broad, showing activity against various Gram-positive bacteria, fungi, and yeasts.[3][4][5]

Notably, **Carbazomycin B** is effective against several plant pathogenic fungi.[1][4] Its antibacterial action against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, has been studied in detail.[6] The proposed mechanism of action involves disruption of the bacterial cell membrane and inhibition of key metabolic processes.[6] [7]

Key activities include:

- Antibacterial: Active against a panel of seven bacteria with MICs ranging from 25-50 μg/ml.
 [4]
- Antifungal: Shows activity against seven fungal strains (MICs = $3.2-200 \mu g/ml$) and five plant pathogenic fungi (MICs = $12.5-200 \mu g/ml$).[4]
- Antiparasitic: Active against Plasmodium falciparum (IC₅₀ = 2.37 μg/ml).[4]
- Cytotoxic: Exhibits cytotoxicity against MCF-7, KB, NCI H187, and Vero cells with IC₅₀ values of 8.4, 8.6, 4.2, and 48.9 μM, respectively.[4]
- Enzyme Inhibition: Inhibits 5-lipoxygenase (5-LO) activity with an IC₅₀ of 1.5 μM.[4]

Experimental Protocols

The following protocols detail the methodology used to investigate the inhibitory effects of **Carbazomycin B** on Xanthomonas oryzae pv. oryzae (Xoo).

The MIC of **Carbazomycin B** against Xoo was determined to be 8 µg/mL, indicating significant antibacterial activity.[6]

This experiment quantifies the effect of **Carbazomycin B** on the production of xanthomonadin, a key virulence factor in Xoo.



- Cell Treatment:Xoo cells are treated with varying concentrations of Carbazomycin B (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours. An untreated cell culture serves as the control.
- Pigment Extraction: After treatment, 4 mL of the broth suspension is centrifuged to collect the cells. The cell pellet is then mixed with 2 mL of 100% methanol.[7]
- Incubation and Separation: The mixture is incubated in the dark for 10 minutes on a rotating shaker, followed by centrifugation at 10,000 x g for 10 minutes to pellet cell debris and collect the supernatant containing the pigment.[7]
- Quantification: The amount of xanthomonadin pigment is determined by measuring the absorbance of the supernatant at a wavelength of 445 nm (OD₄₄₅) using a UV spectrophotometer.[7]

This protocol assesses changes in the bacterial cell surface properties upon treatment with **Carbazomycin B**.

- Cell Treatment:Xoo cells are exposed to different concentrations of Carbazomycin B (0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) for 4 hours.[7]
- Hydrophobicity Measurement: The hydrophobicity of the treated and untreated cells is measured. Treatment with Carbazomycin B at these concentrations led to reductions in hydrophobicity of 3.08%, 10.58%, 15.58%, and 24.08%, respectively.[7]

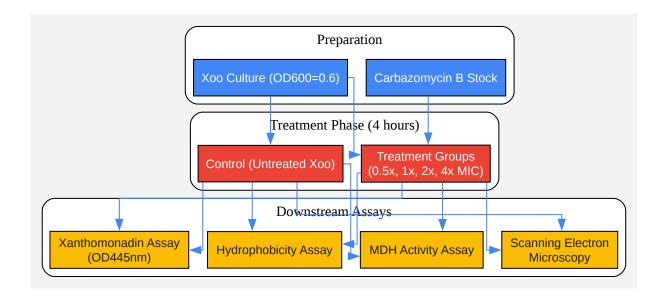
This experiment investigates the impact of **Carbazomycin B** on a key enzyme in the tricarboxylic acid (TCA) cycle, reflecting changes in cellular energy metabolism.

- Cell Treatment:Xoo cells are treated with Carbazomycin B at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[7]
- Enzyme Activity Measurement: The activity of malate dehydrogenase in the treated cells is measured. Results indicated that MDH activity was altered, suggesting that Carbazomycin
 B inhibits the respiratory metabolism pathway by affecting the TCA cycle.[7]

Visualizations



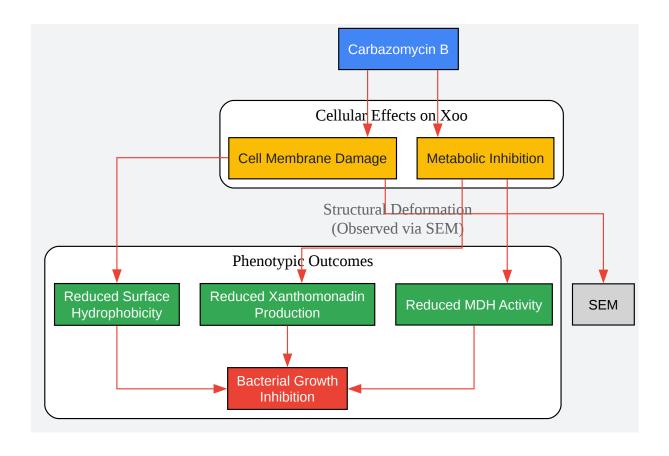
The following diagrams illustrate the experimental workflow for studying the mechanism of action and the proposed inhibitory pathway of **Carbazomycin B**.



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Caption: Experimental workflow for assessing the antibacterial mechanism of **Carbazomycin B**.





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Caption: Proposed mechanism of action of Carbazomycin B against X. oryzae pv. oryzae.

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